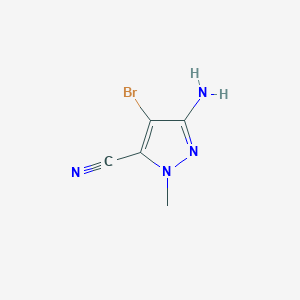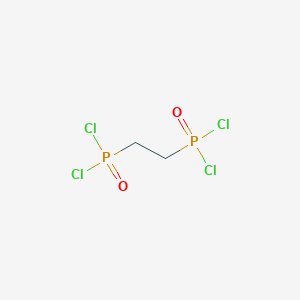
3-Chloro-6-iodo-4-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-iodo-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-4-methylpyridazine can be achieved through several methods. One common approach involves the halogenation of 4-methylpyridazine. The process typically starts with the chlorination of 4-methylpyridazine to form 3-chloro-4-methylpyridazine. This intermediate is then subjected to iodination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of halogenation and pyridazine chemistry can be applied to scale up the synthesis for industrial purposes. This would involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodo-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridazines can be formed.
Coupling Products: Aryl or alkyl-substituted pyridazines are typical products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Chloro-6-iodo-4-methylpyridazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the synthesis of kinase inhibitors for treating autoimmune and inflammatory diseases.
Material Science: It can be used in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodo-4-methylpyridazine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit p38MAP kinase, which plays a role in inflammatory responses . The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Lacks the iodine atom and has different reactivity and applications.
3,6-Dichloro-4-methylpyridazine: Contains two chlorine atoms instead of chlorine and iodine, leading to different chemical properties.
3-Chloro-6-iodopyridazine:
Uniqueness
3-Chloro-6-iodo-4-methylpyridazine is unique due to the presence of both chlorine and iodine atoms, which allows for diverse chemical transformations. The methyl group also contributes to its distinct reactivity compared to other pyridazine derivatives.
Properties
Molecular Formula |
C5H4ClIN2 |
|---|---|
Molecular Weight |
254.45 g/mol |
IUPAC Name |
3-chloro-6-iodo-4-methylpyridazine |
InChI |
InChI=1S/C5H4ClIN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3 |
InChI Key |
QMNNRFZYAOIWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)

![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)


![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)

![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)

